An In-depth Technical Guide to Fmoc-NH-PEG30-CH2CH2COOH: Structure, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to Fmoc-NH-PEG30-CH2CH2COOH: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG30-CH2CH2COOH. This polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules, offering a combination of a protected amine, a flexible PEG spacer, and a terminal carboxylic acid. This document will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its use, providing researchers with the necessary information for its successful application.
Chemical Structure and Properties
Fmoc-NH-PEG30-CH2CH2COOH is a linear molecule composed of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer of approximately 30 ethylene (B1197577) glycol units, and a terminal propionic acid. The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of the molecule and any conjugate it is a part of.[1][2] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.
The generalized structure of Fmoc-NH-PEG30-CH2CH2COOH is depicted below:
Fmoc-NH-(CH₂CH₂O)₃₀-CH₂CH₂COOH
Due to the nature of PEG synthesis, Fmoc-NH-PEG30-CH2CH2COOH is typically a polydisperse mixture, meaning there is a distribution of PEG chain lengths around the average of 30 units. This results in a range of molecular weights for any given sample.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-NH-PEG30-CH2CH2COOH is presented in the table below. It is important to note that the molecular weight and related properties can vary between suppliers due to the polydispersity of the PEG chain.
| Property | Value | References |
| Molecular Formula | C₇₈H₁₃₇NO₃₄ (average) | [3] |
| Average Molecular Weight | ~1632.91 g/mol | [4] |
| Appearance | White to off-white solid or waxy solid | [5] |
| Purity | ≥95% (typically determined by HPLC) | [6] |
| Solubility | Soluble in water, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in ethanol (B145695) and toluene. Insoluble in ether. | [5] |
| Storage | Long-term storage at -20°C is recommended. | [7] |
Experimental Protocols
The utility of Fmoc-NH-PEG30-CH2CH2COOH lies in its ability to be sequentially deprotected and coupled to other molecules. The following sections provide detailed protocols for these key experimental steps.
Fmoc Deprotection
The Fmoc protecting group is base-labile and can be efficiently removed to yield a free primary amine. A common and effective method involves the use of piperidine (B6355638) in an organic solvent.
Materials:
-
Fmoc-NH-PEG30-CH2CH2COOH
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve the Fmoc-NH-PEG30-CH2CH2COOH in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the dissolved PEG linker. A typical ratio is 10 volumes of the piperidine solution to 1 volume of the PEG solution.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction can be monitored by TLC or LC-MS to ensure complete deprotection.
-
Once the reaction is complete, precipitate the deprotected product, H₂N-PEG30-CH₂CH₂COOH, by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Decant the supernatant and wash the pellet with cold diethyl ether two more times to remove residual piperidine and byproducts.
-
Dry the resulting amine-PEG-acid product under vacuum.
Carboxylic Acid Coupling using EDC/NHS Chemistry
The terminal carboxylic acid of the PEG linker can be activated to form a reactive intermediate that readily couples with primary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Materials:
-
H₂N-PEG30-CH₂CH₂COOH (from the deprotection step) or Fmoc-NH-PEG30-CH2CH2COOH
-
Target molecule with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Dissolve the PEG linker (either the deprotected amine-PEG-acid or the Fmoc-protected version if the amine is not the point of conjugation) in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS for aqueous reactions) to the PEG solution. A typical molar ratio is 1:2:5 (PEG:EDC:NHS).
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes. This forms a reactive NHS-ester intermediate.
-
Immediately add the solution of the amine-containing target molecule in Coupling Buffer to the activated PEG linker.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS-esters.
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted reagents and byproducts.
Applications in Research and Drug Development
The unique heterobifunctional nature of Fmoc-NH-PEG30-CH2CH2COOH makes it a versatile tool in several areas of scientific research and pharmaceutical development.
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Peptide Synthesis and Modification: The Fmoc-protected amine is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] This allows for the incorporation of a long, hydrophilic PEG spacer at a specific site within a peptide sequence, which can improve the peptide's solubility, stability, and pharmacokinetic profile.
-
Drug Delivery and Bioconjugation: The PEG linker can be used to conjugate small molecule drugs, proteins, or antibodies to other entities.[2] For example, a drug can be attached to the carboxylic acid end, and the deprotected amine can be used to link to a targeting ligand. This approach is central to the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
PROTACs: Fmoc-NH-PEG30-CH2CH2COOH is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding ligand and the E3 ligase-binding ligand.
-
Surface Modification: The carboxylic acid or the deprotected amine can be used to immobilize the PEG linker onto surfaces, such as nanoparticles or biosensors. This can be used to create biocompatible coatings that reduce non-specific protein adsorption.
Conclusion
Fmoc-NH-PEG30-CH2CH2COOH is a highly valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure, with a selectively removable protecting group and a reactive handle at opposite ends of a biocompatible PEG spacer, enables a wide range of applications in bioconjugation, peptide modification, and the construction of complex therapeutic modalities. The experimental protocols provided in this guide offer a starting point for the successful implementation of this reagent in various research and development endeavors. As with any chemical reagent, it is recommended to perform small-scale optimization of reaction conditions for specific applications to achieve the best results.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 4. What are the properties of polyethylene glycol (PEG)? | AAT Bioquest [aatbio.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. calpaclab.com [calpaclab.com]
- 7. creativepegworks.com [creativepegworks.com]
